1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a pyrazole and a chlorothiophene sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Sulfonylation: The thiophene ring can be chlorinated and then sulfonylated using reagents like chlorosulfonic acid.
Coupling reactions: The final step involves coupling the pyrazole and sulfonylated thiophene to the piperidine ring under suitable conditions, possibly using a base and a catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine may have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1H-pyrazol-3-yl)piperidine: Lacks the methyl group on the pyrazole ring.
1-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine: Substitutes chlorine with bromine on the thiophene ring.
1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-imidazol-3-yl)piperidine: Replaces the pyrazole ring with an imidazole ring.
Uniqueness
The unique combination of functional groups in 1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds. Detailed comparative studies would be necessary to highlight these unique properties.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S2/c1-16-7-6-11(15-16)10-4-8-17(9-5-10)21(18,19)13-3-2-12(14)20-13/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIBGTTYYOWADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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